P-Cymene

Description

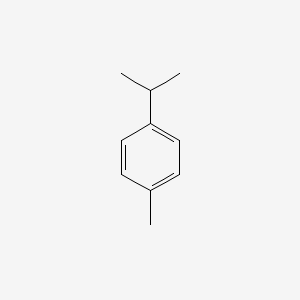

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-4-propan-2-ylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14/c1-8(2)10-6-4-9(3)5-7-10/h4-8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFPZCAJZSCWRBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14, Array | |

| Record name | P-CYMENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3065 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | p-CYMENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0617 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3026645 | |

| Record name | p-Cymene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3026645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

P-cymene is a colorless liquid with a mild pleasant odor. Floats on water. (USCG, 1999), Liquid, Colorless liquid with a mild pleasant odor; [HSDB], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colourless to pale yellow mobile liquid; citrusy aroma reminiscent of lemon | |

| Record name | P-CYMENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3065 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzene, 1-methyl-4-(1-methylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | p-Cymene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8267 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | p-Cymene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005805 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | p-CYMENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0617 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | p-Cymene | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1324/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

351 °F at 760 mmHg (USCG, 1999), 177.10 °C, 176.00 to 178.00 °C. @ 760.00 mm Hg, 177 °C | |

| Record name | P-CYMENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3065 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | P-CYMENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5128 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | p-Cymene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005805 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | p-CYMENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0617 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

117 °F (USCG, 1999), 117 °F (closed cup), 117 °F (open cup), 47 °C c.c. | |

| Record name | P-CYMENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3065 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | P-CYMENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5128 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | p-CYMENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0617 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

In water, 23.4 mg/L at 25 °C, Miscible with ethanol, acetone, benzene, carbon tetrachloride and petroleum ether, 0.0234 mg/mL at 25 °C, Solubility in water, g/100ml at 25 °C: 0.002, Insoluble in water; soluble in oils, Soluble (in ethanol) | |

| Record name | P-CYMENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5128 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | p-Cymene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005805 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | p-CYMENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0617 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | p-Cymene | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1324/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.857 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8573 g/cu cm at 20 °C, Relative density (water = 1): 0.85, 0.853-0.855 | |

| Record name | P-CYMENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3065 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | P-CYMENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5128 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | p-CYMENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0617 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | p-Cymene | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1324/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Density |

4.62 (Air = 1), Relative vapor density (air = 1): 4.62 | |

| Record name | P-CYMENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5128 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | p-CYMENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0617 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

1.46 [mmHg], 1.50 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 200 | |

| Record name | p-Cymene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8267 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | P-CYMENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5128 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | p-CYMENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0617 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Colorless transparent liquid | |

CAS No. |

99-87-6, 4939-75-7 | |

| Record name | P-CYMENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3065 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | p-Cymene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99-87-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Cymene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000099876 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Isopropylbenzyl radical | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004939757 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | P-CYMENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4162 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-methyl-4-(1-methylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | p-Cymene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3026645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-cymene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.542 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-CYMENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1G1C8T1N7Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | P-CYMENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5128 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | p-Cymene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005805 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | p-CYMENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0617 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-90.2 °F (USCG, 1999), -68.9 °C, -68 °C | |

| Record name | P-CYMENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3065 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | P-CYMENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5128 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | p-Cymene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005805 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | p-CYMENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0617 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

The Isolation of p-Cymene from Botanical Matrices: A Technical Guide to Natural Sources and Extraction Methodologies

Abstract

p-Cymene (1-methyl-4-(1-methylethyl)-benzene), a naturally occurring aromatic organic compound, has garnered significant interest within the pharmaceutical and chemical industries for its broad-spectrum therapeutic and industrial applications.[1][2] This monoterpene is a key constituent of numerous essential oils and serves as a valuable precursor for the synthesis of other compounds.[3][4] This technical guide provides an in-depth exploration of the primary natural sources of p-cymene and critically evaluates the predominant and emerging methodologies for its extraction and isolation. The discourse herein is tailored for researchers, scientists, and drug development professionals, offering field-proven insights into experimental choices and protocol validation.

Introduction to p-Cymene: A Versatile Monoterpene

p-Cymene is an alkylbenzene, structurally related to monoterpenes, and is the most common isomer of cymene.[1] Its characteristic sweet, citrusy aroma has led to its use as a flavoring agent in beverages and confections, as well as in cosmetics and fragrances.[1] Beyond its organoleptic properties, p-cymene exhibits a range of biological activities, including antioxidant, anti-inflammatory, anxiolytic, anticancer, and antimicrobial properties.[1][2] These attributes underscore its potential as a lead compound in drug discovery and development.

The biosynthesis of p-cymene in plants is intricately linked to the metabolic pathways of other monoterpenes. In species like Thymus vulgaris, the biosynthesis proceeds from the cyclization of geranyl diphosphate (GDP) to γ-terpinene, which is then oxidized to p-cymene and subsequently to the phenolic monoterpenes thymol and carvacrol.[5][6] Understanding this biosynthetic pathway is crucial for selecting appropriate plant matrices and optimizing extraction strategies.

Principal Natural Sources of p-Cymene

p-Cymene is widely distributed in the plant kingdom, with particularly high concentrations found in the essential oils of specific herbs and spices. The families Lamiaceae (mint family) and Apiaceae (carrot family) are prominent sources.

Lamiaceae Family: A Rich Reservoir

Members of the Lamiaceae family are renowned for their production of aromatic essential oils rich in monoterpenes.

-

Thyme (Thymus vulgaris) : The essential oil of thyme is a significant source of p-cymene, with concentrations varying depending on the chemotype and geographical origin.[7] Studies have reported p-cymene content in thyme essential oil to be as high as 25.6%.[7]

-

Oregano (Origanum vulgare) : Oregano essential oil is another major source, with p-cymene content often ranging from 15% to over 20%.[8][9] It is often found in conjunction with its phenolic derivatives, carvacrol and thymol.[10]

Apiaceae Family: Noteworthy Contributors

The seeds of several plants in the Apiaceae family are also excellent sources of p-cymene.

-

Cumin (Cuminum cyminum) : Cumin essential oil is characterized by a high p-cymene content, with some studies reporting levels around 20.49%.[8][9]

-

Coriander (Coriandrum sativum) : The essential oil derived from coriander seeds also contains p-cymene, contributing to its distinct aroma.[1]

Other Botanical Sources

Beyond these primary sources, p-cymene is also found in the essential oils of:

-

Angelica root and seed (Angelica archangelica)[1]

-

Bay leaf (Laurus nobilis)[1]

-

Basil (Ocimum basilicum)[1]

-

Eucalyptus species[1]

-

Grapefruit (Citrus paradisi)[1]

The selection of the plant source is a critical first step, as the concentration of p-cymene can vary significantly based on the plant's genetics, growing conditions, and the time of harvest.

Data Presentation: p-Cymene Content in Select Essential Oils

| Plant Source | Family | Plant Part Used | p-Cymene Content (%) | Reference(s) |

| Thymus vulgaris (Thyme) | Lamiaceae | Aerial parts | 8.1 - 25.6 | [7][11] |

| Origanum vulgare (Oregano) | Lamiaceae | Aerial parts | 15.12 | [8][9] |

| Cuminum cyminum (Cumin) | Apiaceae | Seeds | 20.49 | [8][9] |

| Salvia officinalis (Sage) | Lamiaceae | Leaves | 5.79 | [8] |

Extraction Methodologies: From Conventional to Green Technologies

The choice of extraction method is paramount as it directly influences the yield, purity, and chemical profile of the isolated p-cymene. The selection is often a trade-off between efficiency, cost, and environmental impact.

Hydrodistillation and Steam Distillation: The Conventional Approach

Hydrodistillation and steam distillation are the most traditional and widely used methods for extracting essential oils from plant materials.[12][13]

Principle: These methods rely on the principle of co-distillation of volatile compounds with water. In hydrodistillation, the plant material is in direct contact with boiling water.[14][15] In steam distillation, steam is passed through the plant material, causing the volatile compounds to vaporize.[16] The mixture of steam and volatile compounds is then condensed, and the essential oil, being immiscible with water, is separated.

Experimental Protocol: Hydrodistillation of Cumin Seeds

-

Preparation of Plant Material: Grind 100g of dried cumin seeds to a coarse powder.

-

Apparatus Setup: Place the powdered cumin seeds in a round-bottom flask of a Clevenger-type apparatus.[12] Add 1 L of distilled water.

-

Distillation: Heat the flask to boiling and maintain a steady rate of distillation for 3-4 hours.[14]

-

Collection: The essential oil will collect in the graduated tube of the Clevenger apparatus.

-

Separation and Drying: Separate the oil from the aqueous layer. Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water.

-

Storage: Store the essential oil in a sealed, dark glass vial at 4°C.

Causality Behind Experimental Choices: The Clevenger apparatus is specifically designed for the extraction of essential oils that are less dense than water. The 3-4 hour distillation time is a balance between maximizing yield and minimizing potential thermal degradation of sensitive compounds. Anhydrous sodium sulfate is an effective and inert drying agent for organic liquids.

Diagram: Hydrodistillation Workflow

Caption: Workflow for p-cymene extraction via hydrodistillation.

Solvent Extraction: A High-Yield Alternative

Solvent extraction can provide higher yields of essential oils compared to distillation methods, as it can also extract non-volatile components.

Principle: This method involves the use of an organic solvent (e.g., hexane, ethanol) to dissolve the essential oil from the plant material. The choice of solvent is critical and is based on its selectivity for the target compounds and its ease of removal.

Experimental Protocol: Soxhlet Extraction

-

Preparation of Plant Material: Place finely ground plant material in a thimble.

-

Apparatus Setup: Place the thimble in a Soxhlet extractor, which is then placed on top of a flask containing the extraction solvent (e.g., n-hexane).[12] A condenser is placed on top of the extractor.

-

Extraction: Heat the solvent to its boiling point. The solvent vapor travels up to the condenser, where it liquefies and drips into the thimble containing the plant material. The solvent extracts the essential oil and is then siphoned back into the flask. This cycle is repeated multiple times.

-

Solvent Removal: After extraction, the solvent is removed from the extract using a rotary evaporator to yield the concentrated essential oil.

Causality Behind Experimental Choices: Soxhlet extraction allows for a continuous and efficient extraction process with a relatively small amount of solvent. n-Hexane is often chosen for its low boiling point and high affinity for nonpolar compounds like p-cymene.

Supercritical Fluid Extraction (SFE): A Green and Selective Technology

Supercritical fluid extraction, particularly using carbon dioxide (CO2), has emerged as a superior "green" alternative to conventional methods.[17][18]

Principle: A supercritical fluid is any substance at a temperature and pressure above its critical point, where distinct liquid and gas phases do not exist. Supercritical CO2 has liquid-like density and solvating power, and gas-like viscosity and diffusivity, making it an excellent solvent for extracting nonpolar compounds like p-cymene.[19][20] By manipulating the temperature and pressure, the solvent properties of supercritical CO2 can be finely tuned to selectively extract specific compounds.[21]

Experimental Protocol: Supercritical CO2 Extraction

-

Preparation of Plant Material: Load the ground plant material into the extraction vessel.

-

System Pressurization and Heating: CO2 is pumped into the system and brought to its supercritical state (typically above 31.1°C and 73.8 bar).[19]

-

Extraction: The supercritical CO2 is passed through the extraction vessel, where it dissolves the essential oil.

-

Separation: The CO2-oil mixture is then passed into a separator vessel where the pressure is reduced, causing the CO2 to return to its gaseous state and the essential oil to precipitate.

-

Collection: The extracted essential oil is collected from the separator. The CO2 can be recycled back into the system.

Causality Behind Experimental Choices: The use of CO2 as a solvent is advantageous as it is non-toxic, non-flammable, inexpensive, and easily removed from the final product, leaving no solvent residue.[20] The ability to tune its solvent properties allows for high selectivity, yielding a purer extract.

Diagram: Supercritical CO2 Extraction Workflow

Caption: Schematic of a supercritical CO2 extraction system.

Analytical Quantification of p-Cymene

Accurate quantification of p-cymene in the extracted essential oils is crucial for quality control and for guiding the optimization of extraction parameters.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for the analysis of volatile compounds in essential oils.[10][22][23]

Principle: In GC, the volatile components of the essential oil are separated based on their boiling points and their interactions with the stationary phase of the chromatographic column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" for each compound, allowing for its identification and quantification.[24]

Method Validation: A robust GC-MS method for p-cymene quantification should be validated for linearity, accuracy, precision, and robustness to ensure reliable results.[25]

High-Performance Liquid Chromatography (HPLC)

While GC-MS is more common for volatile analysis, HPLC can also be a valuable tool for quantifying p-cymene, especially in complex matrices like nanoemulsions.[26][27][28]

Principle: HPLC separates compounds based on their differential partitioning between a mobile phase and a stationary phase. For p-cymene, a reverse-phase column (e.g., C18) with a mobile phase of acetonitrile and water is typically used.[26][27]

Conclusion and Future Perspectives

The selection of a suitable natural source and an efficient extraction method are critical for obtaining high-purity p-cymene for pharmaceutical and industrial applications. While conventional methods like hydrodistillation remain prevalent due to their simplicity and low cost, green technologies such as supercritical CO2 extraction offer significant advantages in terms of selectivity, yield, and environmental sustainability. Future research should focus on the optimization of these green extraction technologies and the exploration of novel, high-yielding botanical sources of p-cymene. The continued development of validated analytical methods will be essential for ensuring the quality and consistency of p-cymene-containing products.

References

-

Post-Distillation By-Products of Aromatic Plants from Lamiaceae Family as Rich Sources of Antioxidants and Enzyme Inhibitors. MDPI. Available from: [Link]

-

Essential Oils of Seven Lamiaceae Plants and Their Antioxidant Capacity. PMC - NIH. Available from: [Link]

-

Para Cymene. Lab Effects Terpene Glossary. Available from: [Link]

-

Chemical Composition of the Essential Oils Obtained From Some Spices Widely Used in Mediterranean Region. ResearchGate. Available from: [Link]

-

Distillation and extraction of herbs from Lamiaceae family. UVaDOC Principal. Available from: [Link]

-

Chemical Composition of the Essential Oils Obtained From Some Spices Widely Used in Mediterranean Region. Flavour and Fragrance Journal. Available from: [Link]

-

Characterization of Bioactive Phenolic Compounds Extracted from Hydro-Distillation By-Products of Spanish Lamiaceae Plants. PubMed. Available from: [Link]

-

P-Cymene – Knowledge and References. Taylor & Francis. Available from: [Link]

-

Development and Validation of a GC-MS/MS Method for the Simultaneous Quantification of Selected Compounds in Essential Oils. ResearchGate. Available from: [Link]

-

Use of Hydrodistillation as a Green Technology to Obtain Essential Oils From Several Medicinal Plants Belonging to Lamiaceae (Mint) Family. ResearchGate. Available from: [Link]

-

p-Cymene. The Fragrance Conservatory. Available from: [Link]

-

p-Cymene. American Chemical Society. Available from: [Link]

-

Biosynthesis of aromatic monoterpenes: Conversion of γ-terpinene to p-cymene and thymol in Thymus vulgaris L. Semantic Scholar. Available from: [Link]

-

Quantitative Determination of p-Cymene, Thymol, Neryl Acetate, and β-Caryophyllene in Different Growth Periods and Parts of Eupatorium fortunei Turcz. by GC-MS/MS. PMC - NIH. Available from: [Link]

-

GC–MS Profiling of Naturally Extracted Essential Oils: Antimicrobial and Beverage Preservative Actions. NIH. Available from: [Link]

-

Production of p-cymene through biological production of monoterpenes... ResearchGate. Available from: [Link]

-

Identification by GC—MS of cymene isomers and 3,7,7-trimethylcyclohepta-1,3,5-triene in essential oils. ResearchGate. Available from: [Link]

-

P-Cymene is extracted from 100% natural materials, not synthetic materials. News. Available from: [Link]

-

The biosynthesis of thymol, carvacrol, and thymohydroquinone in Lamiaceae proceeds via cytochrome P450s and a short-chain dehydrogenase. PMC - NIH. Available from: [Link]

-

The Limonene Biorefinery: From Extractive Technologies to Its Catalytic Upgrading into p-Cymene. MDPI. Available from: [Link]

-

Analysis of Cymenes in Essential Oils: the Case of Lepechinia meyeni (Walp.) Epling. Journal of Essential Oil Research. Available from: [Link]

-

Pathway for the biosynthesis of thymol and carvacrol from terpinene and p-cymene. ResearchGate. Available from: [Link]

-

Analytical Method for Quantifying Monoterpenoids (p-Cymene and Myrcene) in Nanoemulsions Using High-Performance Liquid. Oxford Academic. Available from: [Link]

-

Chemical Compositions of Essential Oil Extracted from Eight Thyme Species and Potential Biological Functions. MDPI. Available from: [Link]

-

Analytical Method for Quantifying Monoterpenoids (p-Cymene and Myrcene) in Nanoemulsions Using High-Performance Liquid Chromatography. ResearchGate. Available from: [Link]

-

p-Cymene levels in some essential oils. ResearchGate. Available from: [Link]

-

Microwave-assisted extraction and composition of cumin essential oil for applications in food technology. Technical Library of the CSBE-SCGAB. Available from: [Link]

-

Enhancing antioxidant and antibacterial activities of Cuminum cyminum, Origanum vulgare, and Salvia officinalis essential oils through a synergistic perspective. PMC - PubMed Central. Available from: [Link]

-

Review Article Gas Chromatography Mass Spectrometric (GCMS) Analysis of Essential Oils of Medicinal Plants. Semantic Scholar. Available from: [Link]

-

Precursor prioritization for p-cymene production through synergistic integration of biology and chemistry. ResearchGate. Available from: [Link]

-

Analytical Method for Quantifying Monoterpenoids (p-Cymene and Myrcene) in Nanoemulsions Using High-Performance Liquid Chromatography. PubMed. Available from: [Link]

-

Extraction of Cuminum cyminum essential oil by combination technology of organic solvent with low boiling point and steam distillation. UT Library. Available from: [Link]

-

the synthesis of p-cymene from R-(+)-limonene with application of the microwaves. ResearchGate. Available from: [Link]

-

Steam Distillation of Essential Oils. CHEM–333: Experiment 4. Available from: [Link]

-

Chemical Composition of Essential Oils Obtained from Heteromorpha arborescens (Spreng.) Cham. and Schltdl Leaves Using Two Extraction Methods. PubMed Central. Available from: [Link]

-

Extraction of Cuminum cyminum essential oil by combination technology of organic solvent with low boiling point and steam distillation. ResearchGate. Available from: [Link]

-

Mane Kancor's advanced Supercritical CO2 Extraction capability. Mane Kancor. Available from: [Link]

- p-cymene purification process. Google Patents.

-

A Bibliometric Analysis of the Supercritical CO2 Extraction of Essential Oils from Aromatic and Medicinal Plants: Trends and Perspectives. MDPI. Available from: [Link]

-

CO2 Extraction Process for Medicinal Plants. Essentia Pura. Available from: [Link]

-

Influence of extraction methods on the yield and chemical composition of essential oil of platycladus orientalis (l. Brieflands Repository. Available from: [Link]

-

The Limonene Biorefinery: From Extractive Technologies to Its Catalytic Upgrading into p-Cymene. ResearchGate. Available from: [Link]

-

Catalyst and Process Effects in the Solvent-Free Hydrogenation of p-Cymene to p-Menthane. MDPI. Available from: [Link]

-

Obtaining cumin (Cuminum Cymminum) essential oils by steam distillation. Part I: investigation of operation parameters on essential oil yield and distribution of oil composition. ResearchGate. Available from: [Link]

-

Green Extraction of Plant Materials Using Supercritical CO2: Insights into Methods, Analysis, and Bioactivity. MDPI. Available from: [Link]

-

Supercritical CO2 extraction from endemic Corsican plants; Comparison of oil composition and extraction yield with hydrodistillation method. ResearchGate. Available from: [Link]

-

Quantitative Determination of p -Cymene, Thymol, Neryl Acetate, and β -Caryophyllene in Different Growth Periods and Parts of Eupatorium fortunei Turcz. By GC-MS/MS. ResearchGate. Available from: [Link]

Sources

- 1. Para Cymene - Lab Effects Terpene Glossary [labeffects.com]

- 2. researchgate.net [researchgate.net]

- 3. p-Cymene - American Chemical Society [acs.org]

- 4. researchgate.net [researchgate.net]

- 5. The biosynthesis of thymol, carvacrol, and thymohydroquinone in Lamiaceae proceeds via cytochrome P450s and a short-chain dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 10. GC–MS Profiling of Naturally Extracted Essential Oils: Antimicrobial and Beverage Preservative Actions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Essential Oils of Seven Lamiaceae Plants and Their Antioxidant Capacity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. uvadoc.uva.es [uvadoc.uva.es]

- 13. repository.brieflands.com [repository.brieflands.com]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. www1.udel.edu [www1.udel.edu]

- 17. Mane Kancor's advanced Supercritical CO2 Extraction capability [manekancor.com]

- 18. mdpi.com [mdpi.com]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. CO2 Extraction Process for Medicinal Plants - Essentia Pura [essentiapura.com]

- 22. researchgate.net [researchgate.net]

- 23. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 24. researchgate.net [researchgate.net]

- 25. Quantitative Determination of p-Cymene, Thymol, Neryl Acetate, and β-Caryophyllene in Different Growth Periods and Parts of Eupatorium fortunei Turcz. by GC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 26. academic.oup.com [academic.oup.com]

- 27. researchgate.net [researchgate.net]

- 28. Analytical Method for Quantifying Monoterpenoids (p-Cymene and Myrcene) in Nanoemulsions Using High-Performance Liquid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Biological Activities of p-Cymene

Abstract

p-Cymene, a naturally occurring aromatic monoterpene, is a significant constituent of essential oils from over 100 plant species, including the genera Thymus and Origanum.[1][2] Structurally, it is a substituted aromatic compound [1-methyl-4-(1-methylethyl)-benzene] that serves as a precursor to other bioactive terpenes like carvacrol.[3] Historically utilized in traditional medicine and valued for its aromatic properties in food and cosmetics, p-cymene is now the subject of rigorous scientific investigation for its diverse pharmacological activities.[3][4] This technical guide provides an in-depth analysis of the primary biological activities of p-cymene, including its antimicrobial, anti-inflammatory, antioxidant, and anticancer properties. We will explore the underlying mechanisms of action, present key quantitative data, and detail validated experimental protocols for assessing its efficacy. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of p-cymene.

Antimicrobial Properties: Membrane-Centric Disruption

The urgent need for novel antimicrobial agents, driven by rising antimicrobial resistance, has positioned p-cymene as a compound of significant interest.[1][5] While sometimes exhibiting lower potency than its derivatives thymol and carvacrol, it demonstrates a broad spectrum of activity and a mechanism that makes it a valuable component in synergistic antimicrobial formulations.[1]

Mechanism of Action

The primary antimicrobial action of p-cymene is directed at the microbial cell membrane.[3] Its lipophilic nature grants it a high affinity for the lipid bilayer of bacterial and fungal cells.[3][6] The integration of p-cymene into the membrane leads to a cascade of disruptive events:

-

Membrane Perturbation and Expansion: p-cymene molecules insert themselves between the phospholipid molecules, causing the membrane to swell and lose its structural integrity.[3][7]

-

Increased Permeability: This structural disruption increases the permeability of the cytoplasmic membrane, leading to the uncontrolled leakage of essential intracellular components, such as ions and ATP.[3][6]

-

Disruption of Membrane Potential: The compound's presence affects the electrochemical gradient across the membrane, disrupting critical cellular processes like ATP synthesis and solute transport.[3]

This multi-faceted attack on the cell membrane culminates in the inhibition of microbial growth and, at sufficient concentrations, cell death.[3]

Spectrum of Activity and Quantitative Data

p-Cymene has demonstrated efficacy against a range of Gram-positive and Gram-negative bacteria, as well as various fungal strains.[1] The table below summarizes its Minimum Inhibitory Concentration (MIC) against several key pathogens, as reported in scientific literature. It is often observed that p-cymene's activity is more pronounced when it is a major component of an essential oil, suggesting synergistic effects with other constituents.[1]

| Microorganism | Type | MIC (μg/mL) | Source |

| Listeria monocytogenes | Gram-positive Bacteria | 570 | [1] |

| Staphylococcus aureus | Gram-positive Bacteria | >608 (v/v) | [1] |

| Escherichia coli | Gram-negative Bacteria | 30 - >492 (v/v) | [1] |

| Salmonella typhimurium | Gram-negative Bacteria | 30 | [1] |

| Mycobacterium tuberculosis | Acid-fast Bacteria | 91.66 | [1] |

| Pichia membranaefaciens | Yeast | 560 | [1] |

Experimental Protocol: Determining Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol outlines a standard, self-validating method for determining the MIC of p-cymene, a crucial first step in assessing its antimicrobial potency.

Causality: The broth microdilution method is chosen for its efficiency, low sample volume requirements, and ability to generate quantitative, reproducible data. The inclusion of positive, negative, and sterility controls is essential to validate that observed inhibition is due to the test compound and not contamination or non-viable inocula.

-

Preparation of p-Cymene Stock Solution: Dissolve p-cymene in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to a high concentration (e.g., 10,000 µg/mL). The final DMSO concentration in the assay should be non-inhibitory (typically ≤1%).

-

Inoculum Preparation: Culture the test microorganism overnight in an appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). Dilute the culture to achieve a standardized final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the p-cymene stock solution with the growth medium to achieve a range of desired concentrations.

-

Inoculation: Add the standardized microbial inoculum to each well containing the diluted p-cymene.

-

Controls:

-

Positive Control: Inoculum in growth medium without p-cymene.

-

Negative Control: Growth medium only (no inoculum or p-cymene).

-

Solvent Control: Inoculum in growth medium with the highest concentration of the solvent used.

-

-

Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for most bacteria).

-

MIC Determination: The MIC is defined as the lowest concentration of p-cymene that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring absorbance with a plate reader.

Anti-inflammatory Effects: Modulation of Key Signaling Pathways

Chronic inflammation is a key driver of numerous diseases. p-Cymene has demonstrated significant anti-inflammatory activity, primarily by modulating the cellular signaling cascades that trigger the inflammatory response.[2][3]

Mechanism of Action: Inhibition of NF-κB and MAPK Pathways

The anti-inflammatory effects of p-cymene are well-documented and primarily attributed to its ability to suppress key pro-inflammatory signaling pathways.[8][9] In immune cells like macrophages, inflammatory stimuli such as lipopolysaccharide (LPS) activate transcription factors that drive the expression of inflammatory mediators.

p-Cymene intervenes by:

-

Inhibiting NF-κB Activation: It prevents the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. By keeping NF-κB inactive, it blocks the transcription of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6).[8][9]

-

Suppressing MAPK Signaling: It inhibits the phosphorylation (activation) of Mitogen-Activated Protein Kinases (MAPKs), including ERK1/2, p38, and JNK.[8] These kinases are upstream regulators of inflammatory gene expression, and their inhibition further contributes to the reduction of cytokine production.[8][9]

Simultaneously, p-cymene has been shown to increase the production of the anti-inflammatory cytokine IL-10, promoting a resolution of the inflammatory state.[3][8]

Sources

- 1. Update on Monoterpenes as Antimicrobial Agents: A Particular Focus on p-Cymene - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Health beneficial and pharmacological properties of p-cymene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. szabo-scandic.com [szabo-scandic.com]

- 5. Update on Monoterpenes as Antimicrobial Agents: A Particular Focus on p-Cymene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. What is the mechanism of Cymene? [synapse.patsnap.com]

- 7. P-Cymene: Significance and symbolism [wisdomlib.org]

- 8. p-Cymene modulates in vitro and in vivo cytokine production by inhibiting MAPK and NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

P-Cymene antioxidant and anti-inflammatory mechanisms

An In-Depth Technical Guide to the Antioxidant and Anti-inflammatory Mechanisms of p-Cymene

Authored by: Gemini, Senior Application Scientist

Abstract

p-Cymene, a naturally occurring aromatic monoterpene found in the essential oils of over 100 plants, including Thymus and Origanum species, has garnered significant scientific interest for its broad pharmacological activities.[1][2] This technical guide provides an in-depth exploration of the core molecular mechanisms underpinning the antioxidant and anti-inflammatory properties of p-cymene. We will dissect the key signaling pathways modulated by this compound, detail robust experimental protocols for its evaluation, and present a synthesis of in vitro and in vivo data. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of p-cymene's therapeutic potential.

Introduction to p-Cymene

p-Cymene (1-methyl-4-(1-methylethyl)-benzene) is an alkyl-substituted aromatic compound that serves as a key precursor to other bioactive monoterpenes like carvacrol and thymol.[1] Beyond its role as a botanical constituent, it is utilized in the food and fragrance industries.[1][3] A growing body of evidence demonstrates its efficacy as an antioxidant, anti-inflammatory, antimicrobial, and antinociceptive agent, positioning it as a promising candidate for further pharmacological development.[2][3] This guide focuses specifically on its dual capacity to mitigate oxidative stress and quell inflammatory responses.

The Antioxidant Mechanisms of p-Cymene

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive intermediates, is a key pathological driver in numerous diseases. p-Cymene combats oxidative stress through a two-pronged approach: direct radical scavenging and the upregulation of endogenous antioxidant defense systems.

Direct Radical Scavenging Activity

While p-cymene exhibits some direct free radical scavenging activity, its primary antioxidant strength lies in its influence on cellular enzymatic machinery. Standard in vitro assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are employed to quantify this direct scavenging potential. These assays rely on a colorimetric change when the radical is neutralized by an antioxidant, allowing for the calculation of an IC50 value (the concentration required to scavenge 50% of the radicals).

Enhancement of Endogenous Antioxidant Enzymes

A more significant mechanism is p-cymene's ability to bolster the cell's intrinsic antioxidant defenses. The first line of enzymatic defense against ROS includes Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GPx).[4]

-

Superoxide Dismutase (SOD): This enzyme catalyzes the dismutation of the highly reactive superoxide anion (O₂⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂).

-

Catalase (CAT): This enzyme is responsible for the rapid decomposition of hydrogen peroxide into water and oxygen, preventing the formation of the more damaging hydroxyl radical.

In vivo studies have demonstrated that treatment with p-cymene significantly increases the activity of both SOD and CAT in tissues like the hippocampus.[5][6][7] This upregulation fortifies the cell against oxidative insults. For instance, in a study using a mouse model, p-cymene administered at doses of 50, 100, and 150 mg/kg led to a dose-dependent increase in both SOD and CAT activity.[6][7]

Reduction of Oxidative Stress Markers

The efficacy of an antioxidant is ultimately validated by its ability to reduce the downstream damage caused by ROS. Key markers of oxidative damage include:

-

Lipid Peroxidation: Measured via Thiobarbituric Acid Reactive Substances (TBARS), this assay quantifies malondialdehyde (MDA), a major end-product of the oxidative degradation of polyunsaturated fatty acids in cell membranes.[5]

-

Nitrite Content: This serves as an indicator of nitric oxide (NO) production, which, in excess, can lead to nitrosative stress.

Treatment with p-cymene has been shown to significantly reduce the levels of TBARS and nitrite content in vivo, indicating a protective effect against cellular membrane damage and nitrosative stress.[5][6]

Experimental Workflow: Evaluating In Vivo Antioxidant Efficacy

The following diagram illustrates a typical workflow for assessing the in vivo antioxidant properties of p-cymene.

Caption: Workflow for in vivo evaluation of p-cymene's antioxidant activity.

The Anti-inflammatory Mechanisms of p-Cymene

Inflammation is a complex biological response to harmful stimuli. While essential for healing, chronic inflammation contributes to a wide range of pathologies. p-Cymene exerts potent anti-inflammatory effects primarily by inhibiting the master regulatory pathways of inflammation: Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs).[8][9]

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response. In resting cells, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by pro-inflammatory signals, such as Lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα. This phosphorylation targets IκBα for ubiquitination and subsequent degradation, freeing NF-κB to translocate to the nucleus. Once in the nucleus, NF-κB binds to the promoter regions of target genes, initiating the transcription of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[10]

p-Cymene intervenes by inhibiting the LPS-induced phosphorylation and degradation of IκBα.[8] By stabilizing the NF-κB/IκBα complex in the cytoplasm, p-cymene effectively blocks NF-κB nuclear translocation and subsequent gene transcription, thereby shutting down the production of key inflammatory mediators.

Modulation of the MAPK Signaling Pathway

The MAPK family, including extracellular signal-regulated kinase (ERK), p38, and c-Jun N-terminal kinase (JNK), represents another critical signaling cascade that regulates inflammation. LPS activation of Toll-like receptor 4 (TLR4) triggers a phosphorylation cascade that activates these MAPKs. Activated MAPKs, in turn, activate transcription factors like AP-1, which also drive the expression of pro-inflammatory genes.

Studies show that p-cymene significantly inhibits the LPS-induced phosphorylation of ERK, p38, and JNK in macrophage cell lines.[8][9] This blockade of MAPK activation provides a parallel mechanism to the NF-κB inhibition for suppressing the inflammatory response.

Downstream Effects on Cytokine Production

The combined inhibition of NF-κB and MAPK pathways results in a marked reduction in the production and secretion of pro-inflammatory cytokines. Both in vitro studies using LPS-stimulated RAW 264.7 macrophages and in vivo animal models have confirmed that p-cymene significantly suppresses the levels of:

Furthermore, in vivo studies have revealed that p-cymene can also increase the production of the anti-inflammatory cytokine Interleukin-10 (IL-10) , which plays a crucial role in resolving inflammation and promoting immune homeostasis.[8][9]

Inhibition of Other Inflammatory Mediators

Beyond cytokines, p-cymene's anti-inflammatory action extends to other mediators. It has been shown to reduce the production of nitric oxide (NO) in activated macrophages.[11] There is also evidence suggesting it may inhibit the activity of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are responsible for producing prostaglandins and leukotrienes, respectively—key drivers of pain and inflammation.[12][13][14]

Signaling Pathway: p-Cymene's Anti-inflammatory Action

The following diagram provides a visual summary of how p-cymene disrupts pro-inflammatory signaling cascades.

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. leafwell.com [leafwell.com]

- 4. fenix.isa.ulisboa.pt [fenix.isa.ulisboa.pt]

- 5. tandfonline.com [tandfonline.com]

- 6. Evaluation of p-cymene, a natural antioxidant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. p-Cymene modulates in vitro and in vivo cytokine production by inhibiting MAPK and NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. p-Cymene inhibits pro-fibrotic and inflammatory mediators to prevent hepatic dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The anti-hyperalgesic and anti-inflammatory profiles of p-cymene: Evidence for the involvement of opioid system and cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The Anti-oxidant Monoterpene p-Cymene Reduced the Occurrence of Colorectal Cancer in a Hyperlipidemia Rat Model by Reducing Oxidative Stress and Expression of Inflammatory Cytokines | Anticancer Research [ar.iiarjournals.org]

- 13. Dual synergistic inhibition of COX and LOX by potential chemicals from Indian daily spices investigated through detailed computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Natural product-driven dual COX-LOX inhibitors: Overview of recent studies on the development of novel anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

The Antimicrobial Landscape of p-Cymene and its Derivatives: A Technical Guide for Drug Discovery

Abstract

p-Cymene, a naturally occurring aromatic organic compound found in over 100 plant species, has emerged as a molecule of significant interest in the quest for novel antimicrobial agents.[1] This technical guide provides an in-depth exploration of the antimicrobial spectrum of p-cymene and its key derivatives, offering a comprehensive resource for researchers, scientists, and drug development professionals. We will dissect the mechanisms of action, explore structure-activity relationships, and provide detailed experimental protocols for the evaluation of these compounds. The aim is to furnish the scientific community with the foundational knowledge and practical methodologies required to harness the therapeutic potential of p-cymene and its analogs in an era of mounting antimicrobial resistance.

Introduction: The Imperative for Novel Antimicrobials and the Promise of p-Cymene

The rise of multidrug-resistant pathogens presents a formidable challenge to global health. This has catalyzed the exploration of natural products as a rich reservoir for new therapeutic agents. p-Cymene [1-methyl-4-(1-methylethyl)-benzene], a monoterpene found in plants like thyme and oregano, has a long history in traditional medicine and is now being rigorously investigated for its diverse pharmacological properties, including its antimicrobial effects.[1] While p-cymene itself exhibits a modest antimicrobial profile, it serves as a crucial precursor to more potent derivatives and often acts synergistically to enhance the efficacy of other antimicrobial compounds.[2][3][4] This guide will elucidate the nuances of its activity, providing a clear perspective on its potential applications.

The Antimicrobial Spectrum of p-Cymene: A Broad but Nuanced Activity

p-Cymene has demonstrated activity against a range of pathogenic microorganisms, including both Gram-positive and Gram-negative bacteria, as well as fungi.[5][3] However, its efficacy is often lower than that of its hydroxylated derivatives, carvacrol and thymol.[2][6][7][8]

Antibacterial Activity

Studies have shown that p-cymene can inhibit the growth of foodborne pathogens and other clinically relevant bacteria. For instance, it has shown activity against Listeria monocytogenes, Staphylococcus aureus, and Escherichia coli.[2] However, the concentrations required for inhibition are often significantly higher compared to its derivatives. It is crucial to note that in many essential oils where p-cymene is a major constituent, the overall antimicrobial effect is often attributed to the synergistic action of multiple components rather than p-cymene alone.[2][9]

Antifungal Activity

The antifungal properties of p-cymene have also been documented, with activity against various yeast and mold species.[5][3] Similar to its antibacterial action, its antifungal efficacy is generally considered weaker than that of carvacrol and thymol.[8][10] These derivatives, with their phenolic hydroxyl group, exhibit more potent disruption of fungal cell membranes.[10]

Key Derivatives of p-Cymene: The Power of Hydroxylation

The introduction of a hydroxyl group to the p-cymene scaffold dramatically enhances its antimicrobial potency. Carvacrol and thymol, isomers that are biosynthetically derived from p-cymene, are prime examples of this structure-activity relationship.[11]

Carvacrol and Thymol: Potent Antimicrobial Phenols

Carvacrol and thymol are well-established antimicrobial agents with a broad spectrum of activity against bacteria and fungi, including antibiotic-resistant strains.[6][7][8] Their primary mechanism of action involves the disruption of the cytoplasmic membrane's integrity, leading to increased permeability, leakage of intracellular components, and ultimately, cell death.[10][12][13] The hydroxyl group is critical for this activity, as it interacts with the polar head groups of the lipid bilayer.[11]

Mechanism of Action: Disrupting the Microbial Fortress

The antimicrobial activity of p-cymene and its derivatives is primarily attributed to their interaction with microbial cell membranes.[3][12] Their lipophilic nature allows them to partition into the lipid bilayer, causing a cascade of disruptive events.

Membrane Destabilization

p-Cymene, due to its hydrophobicity, can swell the cytoplasmic membrane, increasing its fluidity.[2] This pre-destabilization of the membrane is thought to facilitate the entry of more potent antimicrobial compounds, such as carvacrol, into the cell, explaining their synergistic effects.[3]

Disruption of Proton Motive Force and ATP Synthesis

Carvacrol and thymol, with their phenolic hydroxyl group, can act as proton exchangers, dissipating the pH gradient and electrical potential across the cytoplasmic membrane. This collapse of the proton motive force disrupts ATP synthesis and other essential energy-dependent processes within the microbial cell.

Inhibition of Cellular Processes

Beyond membrane damage, these compounds can also interfere with intracellular targets. There is evidence to suggest that they can inhibit enzymes and interact with proteins, further contributing to their antimicrobial effects.[13]

Diagram: Proposed Mechanism of Action of p-Cymene and its Derivatives

Caption: Proposed mechanism of antimicrobial action.

Experimental Protocols for Antimicrobial Susceptibility Testing

To rigorously evaluate the antimicrobial properties of p-cymene and its derivatives, standardized and validated methodologies are essential. The following protocols are based on established guidelines for antimicrobial susceptibility testing of essential oils.[14][15][16][17][18]

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a widely used and reliable technique.[14][16]

Protocol: Broth Microdilution Assay

-

Preparation of Stock Solutions: Prepare a stock solution of the test compound (p-cymene, carvacrol, etc.) in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) at a high concentration.

-

Preparation of Microtiter Plates: Dispense 100 µL of sterile Mueller-Hinton Broth (MHB) into each well of a 96-well microtiter plate.

-

Serial Dilutions: Add 100 µL of the stock solution to the first well and perform twofold serial dilutions across the plate by transferring 100 µL from each well to the next. Discard the final 100 µL from the last well.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Inoculation: Add 10 µL of the diluted bacterial suspension to each well.

-